molecular formula C9H6F3N3OS B13698766 5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13698766
M. Wt: 261.23 g/mol
InChI Key: CHAQISWFYMWOFR-UHFFFAOYSA-N
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Description

5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with 2-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

5-[2-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine: can be compared with other similar compounds, such as:

    5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde: Another compound with a trifluoromethoxyphenyl group, but with a furan ring instead of a thiadiazole ring.

    2-(Trifluoromethoxy)phenacyl bromide: Contains a trifluoromethoxyphenyl group but with a different functional group and structure.

The uniqueness of This compound

Properties

Molecular Formula

C9H6F3N3OS

Molecular Weight

261.23 g/mol

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)16-6-4-2-1-3-5(6)7-14-15-8(13)17-7/h1-4H,(H2,13,15)

InChI Key

CHAQISWFYMWOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)OC(F)(F)F

Origin of Product

United States

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